molecular formula C11H8Cl2N2O B13107396 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol

2-(2,6-Dichlorophenyl)pyrimidine-5-methanol

Cat. No.: B13107396
M. Wt: 255.10 g/mol
InChI Key: BEPKMHZMEVXBBD-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a dichlorophenyl group at the 2-position and a methanol group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable pyrimidine precursor. One common method involves the condensation of 2,6-dichlorobenzaldehyde with a pyrimidine derivative in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like methanol under reflux conditions for a specific period, followed by cooling and isolation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of this compound derivatives with different functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,6-Dichlorophenyl)pyrimidine-5-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol
  • 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol
  • 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol

Uniqueness

2-(2,6-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 5-position of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

[2-(2,6-dichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)10(8)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2

InChI Key

BEPKMHZMEVXBBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CO)Cl

Origin of Product

United States

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